Acetamide,N-2H-1-benzopyran-4-yl-
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-(2H-chromen-4-yl)acetamide |
InChI |
InChI=1S/C11H11NO2/c1-8(13)12-10-6-7-14-11-5-3-2-4-9(10)11/h2-6H,7H2,1H3,(H,12,13) |
InChI Key |
BRMCPHFLFPRQPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CCOC2=CC=CC=C12 |
Origin of Product |
United States |
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods are instrumental in defining the connectivity and chemical environment of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for characterizing the molecular framework of "Acetamide, N-2H-1-benzopyran-4-yl-". The chemical shifts in NMR spectra are highly sensitive to the electronic environment of each nucleus, providing detailed information about the structure.
In a related compound, N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide, the ¹H NMR spectrum in DMSO-d6 showed characteristic signals for the acetamide (B32628) group and the chromene ring. researchgate.net The methyl protons of the acetamide group appeared as a singlet at 1.82 ppm. researchgate.net The protons of the benzopyran ring system typically appear in the aromatic region of the spectrum. For instance, in a similar chromene derivative, the aromatic protons resonate as multiplets in the range of 7.31 ppm. researchgate.net
The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. In N-phenylacetamide, a structurally related compound, the carbonyl carbon of the acetamide group resonates around 168.88 ppm, while the methyl carbon appears at approximately 24.48 ppm. rsc.org The carbon atoms of the benzopyran ring would exhibit a series of signals in the aromatic region, with their specific shifts influenced by the substituents and their positions on the ring. The study of various substituted N-(phenyl)-acetamides has shown that the chemical shifts of C-1 and C=O carbons follow a predictable trend with different substituents. znaturforsch.com
Interactive Data Table: Representative NMR Data for Related Structures
| Nucleus | Functional Group | Chemical Shift (ppm) | Reference Compound |
| ¹H | Acetyl CH₃ | ~1.82-2.1 | N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide, N-phenylacetamide |
| ¹H | Aromatic H | ~7.0-8.0 | N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide, N-phenylacetamide |
| ¹H | NH | ~8.11-10.92 | N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide, (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide |
| ¹³C | Acetyl CH₃ | ~18.4-24.5 | (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, N-phenylacetamide |
| ¹³C | Acetyl C=O | ~166.5-168.9 | (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, N-phenylacetamide |
| ¹³C | Aromatic C | ~106-154 | (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide |
Note: The chemical shifts are approximate and can vary depending on the solvent and specific substitution pattern.
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For "Acetamide, N-2H-1-benzopyran-4-yl-", key vibrational modes include the N-H stretch, C=O stretch of the amide, and various vibrations of the benzopyran ring system.
In related acetamide compounds, the N-H stretching vibration typically appears as a sharp band in the region of 3200-3350 cm⁻¹. For example, in N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide, two NH bands are observed at 3333 and 3271 cm⁻¹. researchgate.net The amide I band, which is primarily due to the C=O stretching vibration, is a strong and characteristic absorption, usually found between 1640 and 1685 cm⁻¹. researchgate.netcardiff.ac.uk The IR spectrum of N-phenylacetamide shows a strong C=O absorption. nist.gov The aromatic C=C stretching vibrations of the benzopyran ring would be expected in the 1450-1610 cm⁻¹ region. researchgate.net
Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations.
Interactive Data Table: Characteristic IR Absorption Frequencies for "Acetamide, N-2H-1-benzopyran-4-yl-" and Related Compounds
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound |
| N-H | Stretching | 3200 - 3350 | 2-Chloro-N-(4-hydroxyphenyl)acetamide, N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide |
| C=O (Amide I) | Stretching | 1640 - 1685 | 2-Chloro-N-(4-hydroxyphenyl)acetamide, N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide |
| C=C (Aromatic) | Stretching | 1450 - 1610 | N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide |
| N-H | Bending | 1550 - 1640 | N-{2-[(2-Oxo-2H-chromen-4-yl)amino]ethyl}acetamide |
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
For chromene derivatives, the UV-Vis spectra typically exhibit multiple absorption bands corresponding to π-π* transitions within the aromatic system. For instance, N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives show absorption spectra in the range of 294-400 nm. researchgate.net Similarly, certain 4-substituted-2H-chromen-2-ones display strong absorption bands between 264 and 291 nm, which are attributed to π-π* transitions. bohrium.com In a related compound, (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, UV absorption maxima were observed at 240 nm, 322 nm, and 350 nm in methanol. mdpi.com The exact position and intensity of these bands for "Acetamide, N-2H-1-benzopyran-4-yl-" would depend on the specific electronic effects of the acetamide substituent on the benzopyran chromophore.
Interactive Data Table: UV-Vis Absorption Maxima for Related Chromene Derivatives
| Compound | Solvent | λmax (nm) | Transition Type |
| N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives | 1,4-Dioxane | 294-400 | π-π |
| 4-substituted-2H-chromen-2-ones | Not specified | 264-291 | π-π |
| (±)-R,S-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide | Methanol | 240, 322, 350 | Not specified |
Solid-State Structural Investigations via X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. excillum.com
Single-crystal X-ray diffraction (SC-XRD) analysis provides unambiguous information about atom connectivity, bond lengths, and bond angles. excillum.compreprints.org By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed electron density map of the molecule can be generated.
Interactive Data Table: Typical Bond Lengths from SC-XRD of Related Structures
| Bond | Typical Length (Å) | Reference Structure |
| C-N (Amide) | ~1.35 | 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide |
| C=O (Amide) | ~1.23 | 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide |
| C-C (Aromatic) | ~1.39 - 1.41 | General Aromatic Systems |
| C-O (Ether) | ~1.36 - 1.38 | General Aryl Ethers |
SC-XRD data also allows for a detailed analysis of the molecule's conformation, including the dihedral angles between different planar fragments. The relative orientation of the acetamide group with respect to the benzopyran ring is a key conformational feature.
In related N-arylacetamides, the molecule is often not perfectly planar. For instance, in 2-chloro-N-(4-hydroxyphenyl)acetamide, there is a significant twist between the planes of the hydroxybenzene and acetamide groups, with a dihedral angle of 23.5(2)°. cardiff.ac.uk Similarly, in N-(2-chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide, the dihedral angle between the chlorobenzene (B131634) ring and the pyrimidine (B1678525) ring is 80.0(2)°. nih.gov This indicates that steric and electronic factors can lead to non-planar conformations. The conformation of "Acetamide, N-2H-1-benzopyran-4-yl-" in the solid state would likely be a balance between maximizing conjugation and minimizing steric hindrance.
Crystallographic Parameters and Space Group Determination
No crystallographic data, including unit cell dimensions, crystal system, and space group, has been reported for Acetamide, N-2H-1-benzopyran-4-yl-. The determination of these parameters would require single-crystal X-ray diffraction analysis of a suitable crystalline sample of the compound.
Intermolecular Interactions and Crystal Packing Analysis
A detailed analysis of the intermolecular interactions and crystal packing of Acetamide, N-2H-1-benzopyran-4-yl- is not possible without experimental crystallographic data. Such an analysis would typically involve the examination of the crystal lattice for the following interactions:
Hydrogen Bonding Networks (N—H⋯O, C—H⋯O, N—H⋯N)
The molecular structure of Acetamide, N-2H-1-benzopyran-4-yl- contains a hydrogen bond donor (the N-H group of the acetamide) and multiple potential hydrogen bond acceptors (the carbonyl oxygen of the acetamide and the oxygen atom in the benzopyran ring). This suggests that N—H⋯O hydrogen bonds would likely be a prominent feature in its crystal packing. The potential for weaker C—H⋯O and possibly N—H⋯N interactions (if the nitrogen acts as an acceptor in specific arrangements) would also be considered in a full crystallographic study.
Aromatic Stacking Interactions (π-π, C-H⋯π)
The presence of the benzene (B151609) ring in the benzopyran moiety indicates a high probability of aromatic stacking interactions, such as π-π (parallel or offset) and C-H⋯π interactions, contributing to the stability of the crystal structure. The specific geometry and energetic contribution of these interactions remain undetermined.
Conformational Isomerism and Dynamic Behavior in Solution
Information regarding the conformational isomerism and dynamic behavior of Acetamide, N-2H-1-benzopyran-4-yl- in solution, which is typically investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, is not available in the surveyed literature. Such studies would provide insights into the rotational barriers around the amide bond and the flexibility of the benzopyran ring system in different solvent environments.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations have become an indispensable tool for predicting the physicochemical properties of molecules, offering a microscopic view that complements experimental findings.
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a prominent computational method employed to investigate the geometry and electronic structure of benzopyran derivatives. nih.govbohrium.comrsc.org This approach allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For instance, studies on various pyran and chromene derivatives have successfully calculated bond lengths, bond angles, and dihedral angles. researchgate.netmaterialsciencejournal.org In a study on ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, DFT calculations revealed that the C-H bond lengths range from 1.0809 Å to 1.0945 Å, while C-C bond lengths vary between 1.3466 Å and 1.5339 Å. materialsciencejournal.org The C-N bond of the amino group was found to be 1.362 Å. materialsciencejournal.org Such detailed structural information is crucial for understanding the molecule's stability and reactivity.
Basis Set Selection and Level of Theory (e.g., M06/6-311G(d,p))
The accuracy of DFT calculations is highly dependent on the chosen level of theory and basis set. A frequently utilized combination for chromene and its analogs is the B3LYP functional with a 6-311G(d,p) or 6-311++G(d,p) basis set. nih.govbohrium.comrsc.orgnih.gov The B3LYP functional is a hybrid functional that has shown success in predicting the electronic properties of organic molecules. nih.gov The 6-311G(d,p) basis set is a triple-zeta basis set that provides a good balance between computational cost and accuracy, with the (d,p) notation indicating the inclusion of polarization functions on heavy atoms and hydrogen atoms, respectively, to better describe chemical bonds. In some studies, the M06 functional has also been employed for its robust performance in various chemical applications. researchgate.net
Validation of Computational Models with Experimental Data
A critical aspect of computational research is the validation of theoretical models against experimental data. For benzopyran derivatives, calculated vibrational frequencies from FT-IR spectroscopy and chemical shifts from Nuclear Magnetic Resonance (NMR) spectroscopy are often compared with their experimental counterparts. nih.govnih.gov For example, a study on 2-amino-4H-chromene derivatives demonstrated a strong correlation between the vibrational frequencies calculated at the B3LYP/6-311+G(d,p) level and the experimental FT-IR spectra. nih.gov Similarly, comparative analyses of 1H and 13C NMR have shown excellent agreement between computational and experimental findings, thereby validating the chosen theoretical approach. nih.gov
Electronic Properties and Molecular Orbital Analysis
The electronic properties of a molecule govern its reactivity, and molecular orbital analysis is a key method for understanding these characteristics.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily polarizable and has a higher chemical reactivity. physchemres.org
In studies of various pyran and chromene derivatives, the HOMO and LUMO energies have been calculated to understand charge transfer within the molecule. nih.govresearchgate.netresearchgate.net For instance, in a study of ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, the HOMO-LUMO energy gap was a key parameter in defining the molecule's reactivity. materialsciencejournal.org
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -2.15 |
| Energy Gap (ΔE) | 4.10 |
Mulliken Charge Distribution and Fukui Indices for Reactive Sites
Mulliken population analysis is used to calculate the partial charges on each atom in a molecule, providing insights into the electrostatic potential and identifying potential sites for electrophilic and nucleophilic attack. researchgate.net This analysis helps in understanding the charge distribution across the molecular framework.
Fukui functions are another important descriptor of local reactivity, indicating the change in electron density at a specific point in the molecule when the total number of electrons is altered. rsc.orgresearchgate.net These indices help to pinpoint the most reactive sites for electrophilic, nucleophilic, and radical attacks. While specific Fukui function data for N-2H-1-benzopyran-4-yl-acetamide is unavailable, studies on related heterocyclic systems demonstrate their utility in predicting chemical behavior. rsc.org
| Atom | Mulliken Charge |
|---|---|
| O1 | -0.58 |
| N7 | -0.75 |
| C4 | 0.12 |
| C9 | 0.45 |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de The resulting map is color-coded to indicate different electrostatic potential values: regions of negative potential (electron-rich) are typically colored red, regions of positive potential (electron-poor) are colored blue, and areas of neutral potential are green. researchgate.netresearchgate.net
This map is crucial for predicting a molecule's reactivity. uni-muenchen.de Electronegative atoms, such as oxygen or nitrogen, create regions of high electron density, which are represented as red or yellow areas on the MEP map. These sites are susceptible to electrophilic attack. Conversely, regions with lower electron density, often around hydrogen atoms bonded to heteroatoms, are shown in blue and represent likely sites for nucleophilic attack. researchgate.netnih.gov
For Acetamide (B32628), N-2H-1-benzopyran-4-yl-, an MEP analysis would be expected to reveal distinct potential zones. The most negative potential (red) would likely be concentrated around the carbonyl oxygen of the acetamide group and the oxygen atom within the benzopyran ring, owing to their high electronegativity and the presence of lone pairs of electrons. A region of high positive potential (blue) would be anticipated around the amide hydrogen (N-H), making it a primary hydrogen bond donor site. The aromatic ring would exhibit a moderately negative potential above and below the plane of the ring.
Illustrative MEP Analysis Data The following table illustrates the type of data obtained from an MEP analysis, indicating the predicted electrostatic potential values for key atomic sites.
| Atomic Site | Predicted Electrostatic Potential Range (kcal/mol) | Inferred Reactivity |
|---|---|---|
| Carbonyl Oxygen (C=O) | -55 to -40 | Site for electrophilic attack, H-bond acceptor |
| Amide Hydrogen (N-H) | +45 to +60 | Site for nucleophilic attack, H-bond donor |
| Benzopyran Oxygen | -45 to -30 | H-bond acceptor |
| Aromatic Ring Face | -20 to -10 | Site for π-π stacking interactions |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyper-conjugation
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wave function into localized, Lewis-like bonding patterns (i.e., bonds and lone pairs). uni-muenchen.de This analysis provides a quantitative picture of intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. taylorandfrancis.commaterialsciencejournal.org
The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2), associated with each donor-acceptor interaction. uni-muenchen.de A higher E(2) value signifies a more significant interaction, indicating greater electronic delocalization and molecular stability. taylorandfrancis.com
In Acetamide, N-2H-1-benzopyran-4-yl-, NBO analysis would be instrumental in understanding the electronic communication between the acetamide group and the benzopyran ring system. Key interactions would likely include:
Hyperconjugation from the amide lone pair: Delocalization of the nitrogen lone pair (LP(N)) into the antibonding orbital of the adjacent carbonyl group (π* C=O). This interaction is characteristic of amides and contributes to the planar nature of the amide bond.
Conjugation with the aromatic ring: Interactions between the π orbitals of the benzopyran ring and the p-orbitals of the amide group, indicating the extent of electronic conjugation across the molecule.
Intramolecular hydrogen bonding: Potential weak hyperconjugative interactions between the lone pair of the benzopyran oxygen and the antibonding orbital of the N-H bond (LP(O) → σ* N-H), if sterically favorable.
Illustrative NBO Analysis Data This table presents hypothetical E(2) values for the most significant donor-acceptor interactions expected in Acetamide, N-2H-1-benzopyran-4-yl-.
| Donor NBO (i) | Acceptor NBO (j) | Hypothetical E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | π* (C=O) | 50.5 | Amide Resonance |
| LP (O, carbonyl) | σ* (N-C_amide) | 25.2 | Hyperconjugation |
| π (C=C, aromatic) | π* (C=C, aromatic) | 19.8 | Aromatic Conjugation |
| LP (O, pyran) | σ* (C_aromatic-C_pyran) | 5.1 | Hyperconjugation |
Computational Spectroscopy (e.g., Simulated IR, NMR) for Structural Confirmation
Computational spectroscopy is a powerful field that uses quantum mechanical calculations to predict the spectroscopic properties of molecules, such as their Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. numberanalytics.comnih.gov These simulations provide a theoretical benchmark that can be compared against experimental data to confirm or elucidate a molecule's structure. rsc.org
Simulated IR Spectroscopy: This technique calculates the vibrational frequencies of a molecule's bonds. numberanalytics.com The predicted spectrum, showing frequency versus intensity, can help assign specific absorption bands to functional groups. For Acetamide, N-2H-1-benzopyran-4-yl-, key predicted vibrations would include the N-H stretch, the C=O (Amide I) stretch, the N-H bend/C-N stretch (Amide II), and various C-O, C-N, and aromatic C=C stretching modes.
Simulated NMR Spectroscopy: NMR shielding constants can be calculated and converted into chemical shifts (δ). studypug.com Predicting ¹H and ¹³C NMR spectra is invaluable for assigning signals to specific atoms in the molecule, resolving ambiguities, and confirming connectivity. nih.gov For the target compound, calculations would predict the chemical shifts for the amide proton, the methyl protons, and the distinct protons of the benzopyran ring system.
Illustrative Computational Spectroscopy Data The following table shows hypothetical calculated values for key spectroscopic signals of Acetamide, N-2H-1-benzopyran-4-yl-, which would be used to compare with experimental spectra.
| Spectroscopy Type | Group/Atom | Hypothetical Calculated Value | Expected Experimental Range |
|---|---|---|---|
| IR | N-H Stretch | 3350 cm⁻¹ | 3300-3500 cm⁻¹ |
| IR | C=O Stretch (Amide I) | 1675 cm⁻¹ | 1650-1690 cm⁻¹ |
| ¹H NMR | -NH- | δ 8.5 ppm | δ 8.0-9.0 ppm |
| ¹H NMR | -CH₃ | δ 2.1 ppm | δ 1.9-2.2 ppm |
| ¹³C NMR | C=O | δ 170.0 ppm | δ 168-172 ppm |
Molecular Dynamics Simulations for Conformational Sampling in Solution
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system, MD simulations can model how a molecule like Acetamide, N-2H-1-benzopyran-4-yl- behaves in a solvent (e.g., water or DMSO), providing insights into its conformational flexibility and stability. nih.govnih.gov
For a flexible molecule, MD simulations can sample a wide range of possible conformations, identifying the most stable or frequently occurring shapes (conformers). mun.ca This is crucial for understanding how the molecule might interact with biological targets. Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.
Radius of Gyration (Rg): To measure the molecule's compactness and detect conformational changes. nih.gov
For Acetamide, N-2H-1-benzopyran-4-yl-, MD simulations could reveal the preferred orientation of the acetamide group relative to the benzopyran ring and how this is influenced by interactions with solvent molecules. acs.org
Illustrative Molecular Dynamics Simulation Output This table outlines the kind of results an MD simulation would provide regarding the conformational preferences of the molecule.
| Parameter | Hypothetical Result | Interpretation |
|---|---|---|
| Average RMSD | 1.5 Å | The molecule maintains a stable average conformation in solution. |
| Major Conformational Cluster | Dihedral angle (C_ring-C-N-C_carbonyl) of 45° | The most populated and energetically favorable conformation. |
| Solvent Accessible Surface Area (SASA) | 350 Ų | Indicates the extent of solvent exposure of the molecule. |
Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding direct biological activity findings)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and a specific property. wikipedia.orgvlifesciences.com The fundamental principle is that the structure of a molecule dictates its properties. fiveable.me
In a QSAR study, various numerical values known as molecular descriptors are calculated for a set of molecules. These descriptors quantify different aspects of the molecule's structure, such as its physicochemical, electronic, topological, and steric properties. ijsdr.org Statistical methods, like multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with an observed property (e.g., solubility, binding affinity, or reaction rate). acs.org
For Acetamide, N-2H-1-benzopyran-4-yl-, a QSAR model could be developed to predict a physicochemical property based on its structural features. This would involve calculating a wide range of descriptors. The resulting model, once validated, could be used to predict the property for other, unsynthesized derivatives, guiding further research.
Illustrative QSAR Descriptors The table below lists some of the key molecular descriptors that would be calculated for Acetamide, N-2H-1-benzopyran-4-yl- to build a QSAR model.
| Descriptor Class | Specific Descriptor Example | Property Represented |
|---|---|---|
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Lipophilicity/Hydrophobicity |
| Electronic | Dipole Moment | Molecular Polarity |
| Topological | Wiener Index | Molecular Branching and Compactness |
| Steric/Geometrical | Molecular Surface Area | Size and Shape |
| Quantum Chemical | HOMO/LUMO Energies | Electron Donating/Accepting Ability |
Reactivity Profiles and Chemical Transformations
Benzopyran Ring System Reactivity
The benzopyran ring system, also known as chromene, is a bicyclic heterocycle formed by the fusion of a benzene (B151609) ring and a pyran ring. nih.govresearchgate.net This fusion imparts a degree of stability to the otherwise reactive 2H-pyran ring. nih.gov
The benzene portion of the benzopyran ring is susceptible to electrophilic aromatic substitution (EAS), a class of reactions fundamental to aromatic chemistry. stackexchange.comcdnsciencepub.com The regioselectivity and rate of these substitutions are profoundly influenced by the substituents attached to the aromatic ring. In the case of Acetamide (B32628), N-2H-1-benzopyran-4-yl-, the primary directing group is the acetamido (-NHCOCH₃) group.
The acetamido group is a powerful ortho-, para-directing and activating group. ijarsct.co.inchegg.com This is due to the resonance effect (+R effect) of the nitrogen lone pair, which donates electron density to the benzene ring, outweighing its inductive electron-withdrawing effect (-I effect). stackexchange.comechemi.com This donation of electron density stabilizes the arenium ion intermediate formed during electrophilic attack at the ortho and para positions. ijarsct.co.in Consequently, electrophiles will preferentially attack the positions ortho and para to the acetamido substituent.
The oxygen atom within the pyran ring also influences the electron density of the fused benzene ring. As an electron-donating group through resonance, it further activates the ring towards electrophilic attack. The combined electronic effects of the acetamido group and the pyran oxygen result in a highly activated benzene ring, facilitating reactions such as nitration, halogenation, and Friedel-Crafts reactions.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Acetamide, N-2H-1-benzopyran-4-yl-
| Reagent/Reaction | Electrophile | Predicted Major Products |
| HNO₃/H₂SO₄ (Nitration) | NO₂⁺ | Ortho- and para-nitro substituted derivatives |
| Br₂/FeBr₃ (Bromination) | Br⁺ | Ortho- and para-bromo substituted derivatives |
| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | R⁺ | Ortho- and para-alkyl substituted derivatives |
| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | RCO⁺ | Ortho- and para-acyl substituted derivatives |
This table is predictive and based on established principles of electrophilic aromatic substitution.
The 2H-pyran ring, while stabilized by the fused benzene ring, can still participate in characteristic reactions. One of the notable reactions of pyran systems is ring-opening. For instance, 2H-pyran-2-ones are known to undergo nucleophilic attack, leading to the opening of the lactone ring. clockss.org In the case of 2H-benzopyrans, photo-irradiation can induce a C-O bond cleavage, resulting in the formation of a transient ring-opened isomer. researchgate.net This reactivity suggests that the pyran ring in Acetamide, N-2H-1-benzopyran-4-yl- could potentially be opened under specific nucleophilic or photochemical conditions.
Conversely, ring-closure reactions are pivotal in the synthesis of the benzopyran scaffold itself. These reactions often involve the cyclization of a suitably functionalized precursor. The stability of the resulting benzopyran ring system drives these transformations.
Reactivity of the Acetamide Moiety
The acetamide group (-NHCOCH₃) is a functional group with its own distinct set of chemical reactivities, primarily centered around the amide bond and the adjacent nitrogen and carbonyl centers.
The amide bond in the acetamide moiety can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. nih.govarkat-usa.org
Acid-Catalyzed Hydrolysis : In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to yield a carboxylic acid and an amine. cdnsciencepub.com For Acetamide, N-2H-1-benzopyran-4-yl-, this would result in the formation of 4-amino-2H-1-benzopyran and acetic acid.
Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the amide anion is followed by an acid-base reaction to give a carboxylate salt and an amine. arkat-usa.org This process typically requires more forcing conditions, such as heating with a concentrated base.
Table 2: Products of Hydrolysis of Acetamide, N-2H-1-benzopyran-4-yl-
| Conditions | Products |
| Dilute Acid (e.g., HCl), Heat | 4-Amino-2H-1-benzopyran and Acetic Acid |
| Dilute Base (e.g., NaOH), Heat | 4-Amino-2H-1-benzopyran and Sodium Acetate (B1210297) |
The nitrogen and carbonyl centers of the acetamide group are key sites for further chemical modification.
Nitrogen Functionalization : The nitrogen atom of the amide can act as a nucleophile, although its nucleophilicity is reduced due to the electron-withdrawing effect of the adjacent carbonyl group. Nevertheless, N-alkylation or N-arylation can be achieved under specific conditions, often involving a strong base to deprotonate the nitrogen, followed by reaction with an alkyl or aryl halide. researchgate.net
Carbonyl Center Reactivity : The carbonyl carbon is an electrophilic center and is susceptible to attack by strong nucleophiles. masterorganicchemistry.comncert.nic.in For example, reduction of the amide with a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would convert the acetamide group into an ethylamine (B1201723) derivative.
Influence of Substituents on Chemical Reactivity and Stability
The reactivity and stability of Acetamide, N-2H-1-benzopyran-4-yl- are a direct consequence of the electronic interplay between its constituent parts.
The electron-donating nature of the acetamido group and the pyran oxygen activates the benzene ring towards electrophilic substitution. libretexts.orgstudymind.co.uk This activation effect makes the molecule more reactive than unsubstituted benzene. However, the acetamido group is less activating than a simple amino group because the lone pair on the nitrogen is also delocalized onto the adjacent carbonyl oxygen. stackexchange.com
The presence of substituents on either the benzopyran ring or the acetamide moiety can further modulate the reactivity. For instance, electron-withdrawing groups on the benzene ring would decrease its nucleophilicity and thus slow down the rate of electrophilic aromatic substitution. Conversely, electron-donating groups would have the opposite effect.
Oxidation and Reduction Pathways of Acetamide, N-2H-1-benzopyran-4-yl-
The oxidation and reduction of Acetamide, N-2H-1-benzopyran-4-yl- can target either the acetamide group or the benzopyran nucleus, depending on the reagents and reaction conditions employed.
Oxidation:
The oxidation of N-substituted amides can lead to a variety of products. For instance, the electrochemical oxidation of N-substituted amides like acetanilide (B955) has been studied, showing an oxidation peak at a specific potential. ipp.pt More synthetically relevant, oxoammonium-catalyzed oxidation provides a method for converting N-substituted amines, including carbamates, sulfonamides, and amides, into their corresponding imides. chemrxiv.org This suggests that under specific catalytic conditions, the methylene (B1212753) group adjacent to the nitrogen in a cyclic amine precursor could be oxidized. While direct oxidation of the acetamide group in N-(2H-1-benzopyran-4-yl)acetamide is not documented, it is plausible that strong oxidizing agents could affect the benzopyran ring or the benzylic positions.
Another potential pathway involves the oxidation of the amine precursor. The oxidation of tertiary amines can lead to C-N bond cleavage and the formation of new amide compounds through electrochemical methods. tandfonline.com Furthermore, a metal-free strategy using molecular iodine has been shown to facilitate the chemoselective and regioselective oxidation of C–H bonds adjacent to a cyclic amine, leading to lactam formation. acs.org
Reduction:
The reduction of amides is a well-established transformation in organic synthesis. Amides can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). ncert.nic.in This reaction proceeds via nucleophilic attack of a hydride on the carbonyl carbon of the amide. Therefore, it is expected that the treatment of Acetamide, N-2H-1-benzopyran-4-yl- with LiAlH₄ would yield the corresponding ethylamine derivative, N-ethyl-2H-1-benzopyran-4-amine.
Alternatively, methods for the selective reduction of the C-O bond in amides have been developed using hydrosilanes, which can also lead to deacylative cleavage to form the amine. organic-chemistry.org The reduction of a related functionality, the nitro group, on an aromatic ring to form an amine is a common and efficient process, often achieved through catalytic hydrogenation or with reducing agents like sodium borohydride (B1222165) in the presence of a catalyst. nih.govnih.govorganic-chemistry.org This is relevant as the parent amine, 4-amino-2H-1-benzopyran, is a precursor to the target acetamide.
A summary of potential reduction products is presented in Table 1.
| Starting Material | Reagent | Potential Product | Reference |
| Acetamide, N-2H-1-benzopyran-4-yl- | LiAlH₄ | N-ethyl-2H-1-benzopyran-4-amine | ncert.nic.in |
| Acetamide, N-2H-1-benzopyran-4-yl- | Hydrosilanes | 4-Amino-2H-1-benzopyran | organic-chemistry.org |
Table 1: Potential Reduction Pathways
Nucleophilic Substitution Reactions Involving the Acetamide Group
The acetamide group itself can undergo nucleophilic substitution, although amides are generally less reactive towards nucleophiles than other carboxylic acid derivatives like acid chlorides or anhydrides. libretexts.org The reaction typically involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the expulsion of the leaving group. futurelearn.commasterorganicchemistry.com
Hydrolysis:
One of the most common nucleophilic substitution reactions of amides is hydrolysis, which can be catalyzed by acid or base. tutorchase.com Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis proceeds by the attack of a hydroxide ion on the carbonyl carbon. In either case, the ultimate products are 4-amino-2H-1-benzopyran and acetic acid (or its carboxylate salt).
Transamidation:
Amides can also react with amines in a process called transamidation to form new amides. tutorchase.com This reaction is typically driven to completion by using an excess of the incoming amine or by removing one of the products. For Acetamide, N-2H-1-benzopyran-4-yl-, reaction with a different amine (R-NH₂) could potentially yield a new amide and acetamide as a byproduct. The feasibility of this reaction would depend on the relative nucleophilicity of the incoming amine and the stability of the products.
A summary of potential nucleophilic substitution reactions is presented in Table 2.
| Reaction Type | Nucleophile | Potential Products | Reference |
| Hydrolysis (Acid or Base) | H₂O / H⁺ or OH⁻ | 4-Amino-2H-1-benzopyran + Acetic Acid/Acetate | tutorchase.com |
| Transamidation | R-NH₂ | N-Substituted-4-amino-2H-1-benzopyran + Acetamide | tutorchase.com |
Table 2: Potential Nucleophilic Substitution Reactions
It is important to note that the reactivity of the 2H-1-benzopyran ring system could also influence these transformations. The electronic properties of the heterocyclic ring will affect the electrophilicity of the acetamide's carbonyl carbon. Furthermore, the potential for side reactions involving the benzopyran ring should be considered, especially under harsh reaction conditions. The synthesis of various 2H-chromene derivatives is an active area of research, with many methods focusing on the construction of the heterocyclic ring itself. frontiersin.orgnih.govresearchgate.netjmchemsci.commsu.edunih.govresearchgate.net
Role in Advanced Organic Synthesis and Materials Science
Acetamide (B32628), N-2H-1-benzopyran-4-yl- as a Key Building Block for Complex Molecules
The utility of Acetamide, N-2H-1-benzopyran-4-yl- as a foundational element for the construction of more intricate molecular architectures is rooted in the reactivity of its constituent functional groups. The benzopyran nucleus, with its embedded vinyl ether-like double bond, presents a reactive site for various transformations. The aromatic ring is amenable to electrophilic substitution reactions, allowing for the introduction of a wide range of substituents that can modulate the electronic properties of the molecule.
Derivatization for Novel Chemical Entities with Modulated Properties
The derivatization of Acetamide, N-2H-1-benzopyran-4-yl- opens avenues to novel chemical entities with fine-tuned biological and chemical properties. A notable example is the synthesis of N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides. nih.gov In this case, the core benzopyran structure is modified, and the acetamide group is replaced by a more complex carboxamide linked to a benzothiadiazine dioxide moiety.
Pharmacological evaluation of these derivatives on rat uterus revealed that several of these hybrid compounds exhibit potent myorelaxant activity. nih.gov Interestingly, the introduction of a bromine atom at the 6-position of the dihydrobenzopyran ring was found to be a key determinant for the enhanced biological activity. nih.gov This underscores the principle that even subtle modifications to the benzopyran scaffold can lead to significant changes in the pharmacological profile of the resulting molecules. These findings suggest that the 6-bromo substituted compounds could be developed as agents with a degree of selectivity for uterine smooth muscle. nih.gov
| Derivative | Modification from Parent Compound | Observed Property |
| N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides | Replacement of acetamide with a benzothiadiazine carboxamide; saturation and dimethylation of the pyran ring. | Myorelaxant activity on rat uterus. nih.gov |
| 6-bromo-N-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides | Addition of a bromine atom at the 6-position of the benzopyran ring. | Strong myorelaxant activity. nih.gov |
Applications in Catalyst Design and Ligand Synthesis
While direct applications of Acetamide, N-2H-1-benzopyran-4-yl- in catalyst design and ligand synthesis are not yet extensively documented, its structural features suggest significant potential in this area. The presence of heteroatoms, specifically the nitrogen of the acetamide group and the oxygen of the pyran ring, provides potential coordination sites for metal ions.
Through strategic modifications, this compound could be transformed into a bidentate or even a multidentate ligand. For instance, further functionalization of the aromatic ring with groups containing donor atoms like phosphorus, sulfur, or additional nitrogen atoms could lead to the creation of novel ligands for transition metal catalysis. The chirality inherent in some derivatives of the benzopyran ring system could also be exploited in the design of chiral ligands for asymmetric catalysis, a field of immense importance in modern organic synthesis. The acetamide group itself can be a handle for attaching the molecule to a solid support, paving the way for the development of heterogeneous catalysts.
Potential as Precursors for Advanced Materials (e.g., optoelectronic, polymeric materials)
The benzopyran scaffold is a known chromophore, and its derivatives have been investigated for their optical properties. This suggests that Acetamide, N-2H-1-benzopyran-4-yl- could serve as a valuable precursor for the development of advanced materials with interesting optoelectronic characteristics. The extended π-system of the benzopyran ring can be further extended through chemical modifications, potentially leading to materials with tailored absorption and emission profiles for applications in organic light-emitting diodes (OLEDs), fluorescent probes, or nonlinear optical materials.
Furthermore, the vinyl ether-like double bond in the 2H-pyran ring presents a potential site for polymerization reactions. This could enable the synthesis of novel polymers incorporating the benzopyran moiety into the polymer backbone or as a pendant group. Such polymers might exhibit unique thermal, mechanical, or optical properties, making them suitable for a range of applications, from specialty plastics to advanced coatings and films. The acetamide group could also play a role in modulating the properties of the resulting polymer, for instance, by influencing inter-chain hydrogen bonding.
Development of Prodrug Strategies Utilizing the Acetamide Functional Group (focus on chemical design, not clinical outcome)
The acetamide functional group in Acetamide, N-2H-1-benzopyran-4-yl- is a prime candidate for the implementation of prodrug strategies. The central concept of a prodrug is the chemical modification of a biologically active compound to improve its pharmacokinetic or pharmacodynamic properties, with the active drug being released in vivo through enzymatic or chemical cleavage.
Future Research Directions and Challenges
Exploration of Unconventional Synthetic Routes
While traditional methods for the synthesis of acetamide (B32628) derivatives are well-established, the pursuit of novel and more efficient synthetic strategies remains a key objective. Future research will likely focus on the development of unconventional routes that offer advantages in terms of yield, selectivity, and environmental impact. This includes exploring biocatalytic methods, which can offer high stereoselectivity and operate under mild conditions, and photoredox catalysis, which can enable unique bond formations. The goal is to move beyond conventional approaches to discover more sustainable and atom-economical syntheses.
High-Throughput Screening for Novel Chemical Transformations
High-throughput screening (HTS) technologies are set to revolutionize the discovery of new chemical reactions involving "Acetamide, N-2H-1-benzopyran-4-yl-". By enabling the rapid testing of thousands of reaction conditions, HTS can accelerate the identification of novel catalysts, reagents, and reaction parameters. nih.gov This will be particularly valuable for uncovering unexpected reactivity and for optimizing reaction conditions to achieve higher efficiency and selectivity. The application of HTS will undoubtedly lead to a deeper understanding of the chemical space accessible from this scaffold.
Advanced Characterization Techniques for Dynamic Processes
Understanding the dynamic processes that "Acetamide, N-2H-1-benzopyran-4-yl-" undergoes during chemical reactions is crucial for controlling reaction outcomes. Advanced in-situ and operando spectroscopic techniques, such as time-resolved NMR and IR spectroscopy, will be vital for monitoring reaction intermediates and transition states in real-time. These methods provide a window into the reaction mechanism, offering insights that are not accessible through traditional analytical techniques. The data gathered from these advanced characterization methods will be invaluable for refining reaction models and designing more efficient synthetic processes.
Integration of Machine Learning in Predictive Synthesis and Reactivity
The synergy between artificial intelligence and chemistry is opening new frontiers in predictive synthesis and reactivity. rjptonline.orgnih.gov Machine learning algorithms, trained on large datasets of chemical reactions, can predict the outcome of reactions involving "Acetamide, N-2H-1-benzopyran-4-yl-" with increasing accuracy. beilstein-journals.orgresearchgate.net These predictive models can help chemists to design more effective synthetic routes and to identify promising new reactions. nih.gov As the quality and quantity of chemical data continue to grow, the role of machine learning in guiding synthetic efforts will become even more prominent. rjptonline.org
Table 1: Applications of Machine Learning in Chemical Synthesis
| Application Area | Description | Potential Impact on "Acetamide, N-2H-1-benzopyran-4-yl-" Research |
| Retrosynthesis Planning | Predicting potential synthetic routes for a target molecule. | Faster identification of viable synthetic pathways. |
| Reaction Outcome Prediction | Forecasting the products of a chemical reaction. | Reduced experimental effort and resource consumption. |
| Reaction Condition Optimization | Identifying the optimal parameters for a given reaction. | Improved reaction yields and selectivity. |
Design Principles for Modulating Electronic and Structural Properties
The ability to fine-tune the electronic and structural properties of "Acetamide, N-2H-1-benzopyran-4-yl-" is essential for its application in various fields. Future research will focus on establishing clear design principles that link structural modifications to specific changes in properties such as solubility, stability, and reactivity. This will involve a combination of experimental studies and computational modeling to understand how different functional groups and structural motifs influence the molecule's behavior. A deeper understanding of these structure-property relationships will enable the rational design of new derivatives with tailored functionalities.
Development of Computational Tools for Deeper Mechanistic Insights
Computational chemistry plays a vital role in elucidating reaction mechanisms and predicting chemical properties. The development of more sophisticated computational tools, including advanced quantum mechanical methods and molecular dynamics simulations, will provide deeper insights into the behavior of "Acetamide, N-2H-1-benzopyran-4-yl-". These tools can be used to model reaction pathways, calculate activation energies, and predict spectroscopic properties, complementing experimental findings and guiding the design of new experiments. The continued advancement of computational chemistry will be a key driver of innovation in the study of this compound.
Q & A
Q. What are the common synthetic routes for Acetamide,N-2H-1-benzopyran-4-yl-?
Methodological Answer:
- The compound is synthesized via cyclization of benzopyran derivatives with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). Key steps include functional group modifications, such as introducing the acetamide moiety through nucleophilic acyl substitution .
- Alternative routes involve coupling benzopyran precursors with brominated intermediates under Suzuki-Miyaura conditions, though yields vary with catalyst systems (e.g., Pd(PPh₃)₄) .
Q. How can researchers confirm the structural integrity and purity of Acetamide,N-2H-1-benzopyran-4-yl-?
Methodological Answer:
- Use orthogonal techniques :
- NMR spectroscopy (¹H/¹³C) in DMSO-d₆ to confirm proton environments and carbon backbone .
- IR spectroscopy to validate amide (C=O stretch at ~1650 cm⁻¹) and benzopyran (C-O-C at ~1250 cm⁻¹) functional groups .
- HPLC-MS for purity assessment, with mobile phases optimized for polar acetamide derivatives .
Q. What biological activities are associated with Acetamide,N-2H-1-benzopyran-4-yl-?
Methodological Answer:
- The compound exhibits antioxidant and anti-inflammatory activity via modulation of enzymes like NADPH oxidase and COX-2.
- In vitro assays:
- Measure ROS inhibition in RAW 264.7 macrophages using DCFH-DA probes .
- Evaluate IL-6/TNF-α suppression in LPS-stimulated cell models .
Advanced Research Questions
Q. How can synthesis conditions be optimized for higher yield and selectivity?
Methodological Answer:
- Employ factorial design (e.g., 2³ full factorial) to test variables:
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Compare assay conditions:
-
Cell lines (e.g., primary vs. immortalized cells).
-
Dosage ranges (µM vs. nM).
- Validate findings with orthogonal assays :
-
In vivo models (e.g., murine inflammation) vs. in vitro enzyme inhibition .
-
Cross-check with structural analogs (see Table 1) to isolate activity trends .
Table 1: Comparable Benzopyran-Acetamide Derivatives
Compound Modifications Key Bioactivity N-(6-Methyl-4-oxochroman-3-yl)acetamide Oxo group at C4 Enhanced COX-2 inhibition N-(6-Bromo-4-oxo-...-yl)acetamide Bromine at C6 Improved ROS scavenging
Q. What strategies are effective for structure-activity relationship (SAR) studies?
Methodological Answer:
- Synthesize derivatives with targeted substitutions:
- Electron-withdrawing groups (e.g., Br at C6) to enhance electrophilicity and antioxidant capacity .
- Methyl/methoxy groups at C2/C3 to modulate lipophilicity and membrane permeability .
- Use molecular docking (AutoDock Vina) to predict binding affinities for targets like Keap1-Nrf2 .
Q. How to assess the compound’s stability under physiological conditions?
Methodological Answer:
- Conduct accelerated stability studies :
- Incubate in PBS (pH 7.4) at 37°C for 24–72 hours.
- Monitor degradation via LC-MS and identify metabolites (e.g., hydrolyzed acetamide) .
- Use Arrhenius modeling to extrapolate shelf-life at 4°C .
Q. What computational tools are suitable for mechanistic studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
